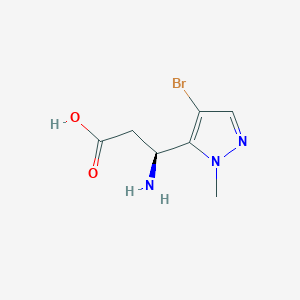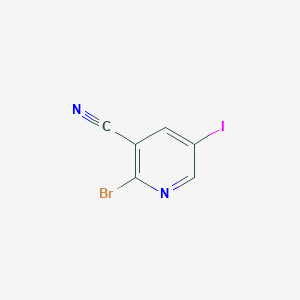
2-Bromo-5-iodonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H2BrIN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the conversion of 5-bromo-2-chloronicotinonitrile to this compound through a halogen exchange reaction . This process often employs reagents such as iodine and a suitable catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.
Coupling Reactions: Catalysts such as palladium (Pd) or copper (Cu) complexes, often in the presence of a base like triethylamine (TEA).
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative of this compound.
Applications De Recherche Scientifique
2-Bromo-5-iodonicotinonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodonicotinonitrile is primarily related to its ability to undergo various chemical transformations. Its bromine and iodine atoms make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-2-iodopyridine-3-carbonitrile: Similar in structure but with different substitution patterns.
5-Bromo-2-chloronicotinonitrile: A precursor in the synthesis of 2-Bromo-5-iodonicotinonitrile.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1260810-88-5 |
|---|---|
Formule moléculaire |
C6H2BrIN2 |
Poids moléculaire |
308.90 g/mol |
Nom IUPAC |
2-bromo-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
Clé InChI |
OBZIREBAIAQXDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

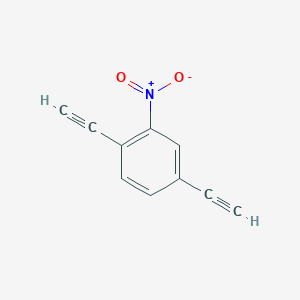
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
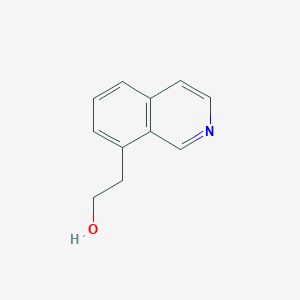


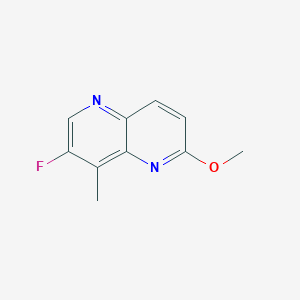
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)

